

Anisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anisatin*

Cat. No.: *B1215211*

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Introduction

Anisatin is a highly toxic sesquiterpene lactone found in the seeds of the Japanese star anise (*Illicium anisatum*).^{[1][2]} It is a potent neurotoxin responsible for the severe poisonous effects associated with the ingestion of this plant, which is often mistaken for the non-toxic Chinese star anise (*Illicium verum*).^{[3][4]} **Anisatin**'s notoriety stems from its powerful activity as a non-competitive antagonist of the γ -aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.^{[5][6]} This antagonism leads to severe neurological effects, including seizures and respiratory paralysis.^[1] Its complex and unique chemical structure, featuring eight contiguous stereogenic centers, an oxabicyclo[3.3.1] skeleton, and a spiro β -lactone, has made it a subject of interest in both toxicology and synthetic organic chemistry.^{[2][7][8]} This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of **Anisatin**.

Chemical Structure and Identification

Anisatin possesses a complex polycyclic structure that has been elucidated through spectroscopic methods and confirmed by total synthesis.^{[2][7]} It is classified as a sesquiterpenoid and a terpene lactone.^[9]

Key Structural Features:

- Sesquiterpene Lactone: A 15-carbon structure derived from three isoprene units, containing a lactone ring.[\[5\]](#)[\[9\]](#)
- Oxabicyclo[3.3.1] Skeleton: A bridged bicyclic ether system that forms the core of the molecule.[\[2\]](#)[\[8\]](#)
- Spiro β -lactone: A four-membered lactone ring attached at a spirocyclic junction.[\[2\]](#)[\[7\]](#)
- Stereochemistry: The molecule contains eight stereogenic centers, contributing to its complex three-dimensional shape.[\[2\]](#)

Chemical Identifiers:

Identifier	Value
IUPAC Name	(1R,4S,5R,6S,6aR,7R,9R,9aS)-1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[[4,9a]methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione [1]
CAS Number	5230-87-5 [1]
Molecular Formula	C ₁₅ H ₂₀ O ₈ [1] [10]
Molar Mass	328.317 g·mol ⁻¹ [1]
SMILES	C[C@@H]1C--INVALID-LINK--(C)O)OC(=O)[C@@H]3O)O">C@HO [11]

| InChI | InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1[\[1\]](#) |

Physicochemical and Toxicological Properties

Anisatin is characterized by its high toxicity and specific physicochemical properties that influence its biological activity and detection.

Property	Value	Source(s)
logP	-1.894	[1]
pKa (Strongest Acidic)	12.005	[1]
Water Solubility	78.5 g/L (Predicted)	[9]
LD ₅₀ (Mice, i.p.)	1 mg/kg	[1]
LD ₅₀ (Mice, p.o.)	0.76 to 1 mg/kg	[12][13]
GHS Hazard Classification	Acute Toxicity 2 (Fatal if swallowed or if inhaled)	[11]

Spectroscopic Data

The structural elucidation of **Anisatin** relies on a combination of spectroscopic techniques. While detailed raw spectra are found in specialized literature, the key methods are summarized below.

Spectroscopic Technique	Description and Key Findings
Nuclear Magnetic Resonance (NMR)	^1H and ^{13}C NMR are crucial for determining the complex carbon skeleton and stereochemistry of Anisatin. The presence of numerous oxygenated carbons and protons in specific chemical environments confirms the polycyclic structure. [14] [15]
Infrared (IR) Spectroscopy	IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for hydroxyl (-OH), carbonyl (C=O) groups within the lactone rings, and C-O ether linkages. [14] [15]
Mass Spectrometry (MS)	Mass spectrometry confirms the molecular weight of Anisatin ($328.317 \text{ g}\cdot\text{mol}^{-1}$). [1] Techniques like LC-MS/MS are used for sensitive detection and quantification in biological and food samples, with specific fragmentation patterns used for identification. [3] [13] [16]

Biological Properties and Mechanism of Action

Anisatin's primary biological effect is its potent and non-competitive antagonism of the GABAA receptor.[\[5\]](#)[\[6\]](#)

- Target: **Anisatin** binds to the picrotoxinin site within the chloride ion channel of the GABAA receptor complex.[\[1\]](#)[\[6\]](#)
- Mechanism: By binding to this site, **Anisatin** allosterically modulates the receptor, stabilizing it in a closed or non-conducting state. This action blocks the influx of chloride ions that normally occurs when GABA binds to the receptor.[\[6\]](#)[\[11\]](#) It does not compete with GABA for its binding site but prevents the channel from opening effectively.[\[1\]](#)[\[5\]](#) **Anisatin's** suppression of GABA-induced currents is use-dependent, meaning it requires the channel to be opened by GABA before it can exert its blocking effect.[\[6\]](#)

- **Physiological Effect:** The blockade of inhibitory GABAergic neurotransmission leads to a state of neuronal hyperexcitability in the central nervous system.^[1]
- **Toxicological Symptoms:** Ingestion of **Anisatin** leads to a rapid onset of symptoms (1-6 hours), beginning with gastrointestinal distress (vomiting, diarrhea, stomach pain) and progressing to severe neurological effects, including seizures, convulsions, and loss of consciousness.^[1] The ultimate cause of death is typically respiratory paralysis.^[1]
- **Treatment:** Diazepam, a positive allosteric modulator of the GABAA receptor, has been shown to be an effective treatment for **Anisatin**-induced convulsions by enhancing the effect of any remaining GABA activity.^[1]

Experimental Protocols

The study of **Anisatin** involves several key experimental procedures, from its isolation to the characterization of its biological activity.

Isolation and Purification of Anisatin from *Illicium anisatum*

This protocol describes a general method for the extraction and purification of **Anisatin** from plant material.

Methodology:

- **Extraction:**
 - Grind dried seeds of *Illicium anisatum* to a fine powder.
 - Perform solvent extraction using a suitable organic solvent such as methanol or ethanol. This can be done by maceration or using an accelerated solvent extraction system.^[16]
 - Concentrate the resulting crude extract under reduced pressure.
- **Liquid-Liquid Partitioning:**
 - Resuspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning against a nonpolar solvent like hexane to remove lipids and other nonpolar

compounds.

- Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate or chloroform, to extract **Anisatin** and other sesquiterpene lactones.
- Chromatographic Purification:
 - Subject the enriched extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
 - Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing **Anisatin**.
 - Perform further purification steps using High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18 or porous graphitic carbon) to achieve high purity.[16]
- Verification:
 - Confirm the identity and purity of the isolated **Anisatin** using spectroscopic methods (NMR, MS) and by comparing the data with published literature values.[3]

GABAA Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of **Anisatin** to the picrotoxinin binding site on the GABAA receptor.

Methodology:

- Membrane Preparation:
 - Homogenize rat or mouse whole brains in a buffered solution.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
 - Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

- Binding Assay:
 - Incubate the prepared brain membranes with a radiolabeled ligand specific for the picrotoxinin site, such as [³H]EBOB ([³H]4'-ethynyl-4-n-propylbicycloorthobenzoate).[17]
 - Add varying concentrations of unlabeled **Anisatin** to compete for binding with the radioligand.
 - Incubate the mixture to allow binding to reach equilibrium.
- Separation and Quantification:
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand as a function of the **Anisatin** concentration.
 - Calculate the IC₅₀ value (the concentration of **Anisatin** that inhibits 50% of the specific binding of the radioligand).[17] The IC₅₀ for **Anisatin** inhibiting [³H]EBOB binding is approximately 0.43 μM.[17]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of **Anisatin** on GABA-induced ion currents in neurons.

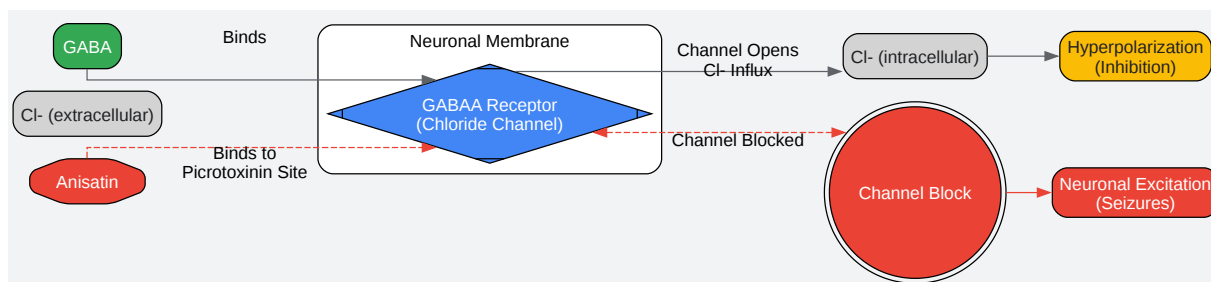
Methodology:

- Cell Preparation:

- Use primary cultures of neurons, such as rat dorsal root ganglion (DRG) neurons, which express GABAA receptors.[6]
- Recording:
 - Establish a whole-cell patch-clamp configuration on a selected neuron.
 - Clamp the membrane potential at a fixed voltage (e.g., -60 mV).
 - Use an intracellular solution containing a high chloride concentration to allow for the measurement of inward chloride currents.
- Drug Application:
 - Apply a known concentration of GABA to the neuron to elicit a baseline chloride current (IGABA).
 - Co-apply GABA with varying concentrations of **Anisatin** to the same neuron.[6]
- Data Acquisition and Analysis:
 - Record the amplitude of the GABA-induced currents in the absence and presence of **Anisatin**.
 - Observe the suppression of the current amplitude by **Anisatin**. The EC₅₀ for this suppression is approximately 1.10 μM.[6][12]
 - Analyze other parameters such as the rate of current decay, which is accelerated by **Anisatin**, indicating an open-channel block mechanism.[6]

Visualizations

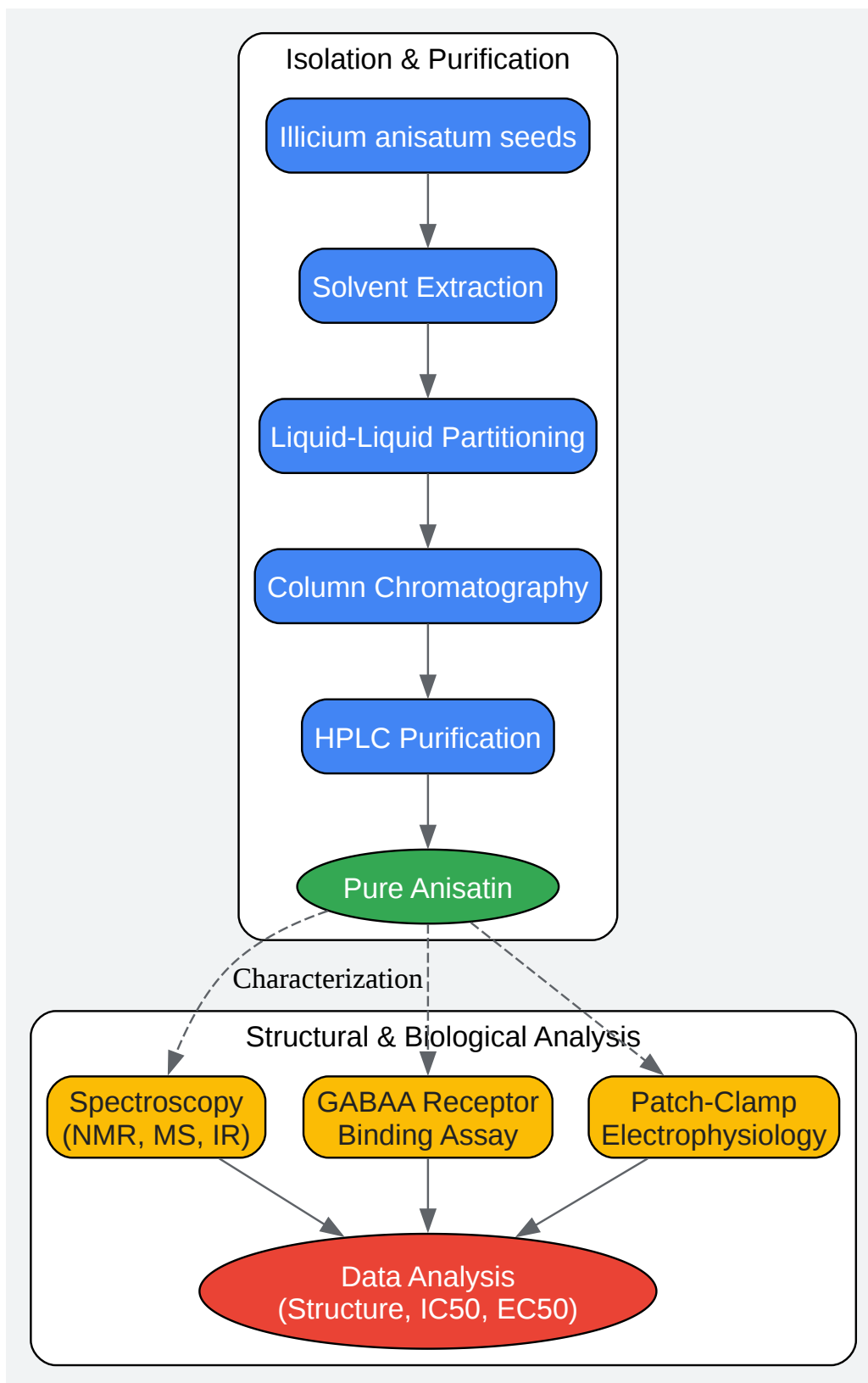
Signaling Pathway Diagram



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Caption: Mechanism of **Anisatin** as a non-competitive antagonist of the GABAA receptor.

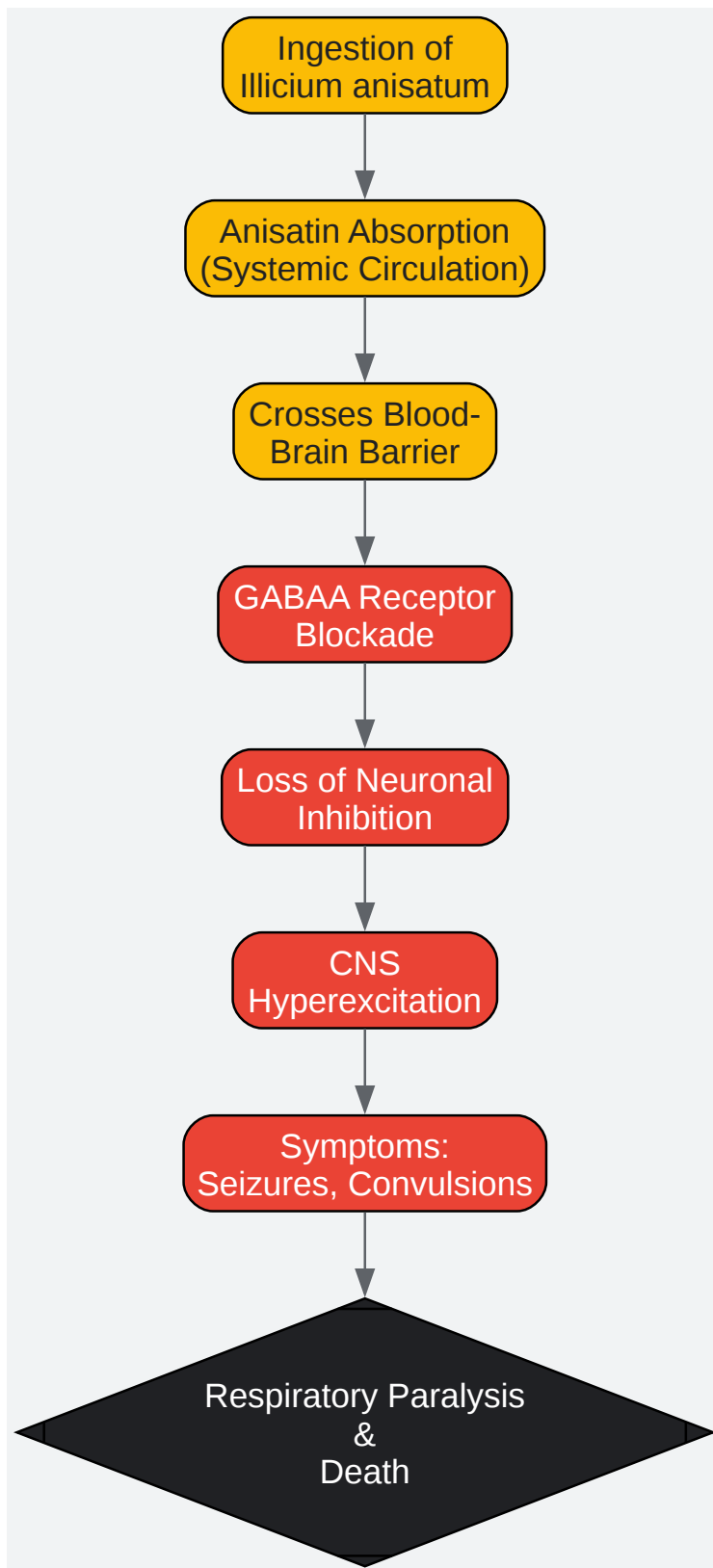
Experimental Workflow Diagram



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Caption: Workflow for the isolation, purification, and analysis of **Anisatin**.

Logical Relationship Diagram



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Caption: Pathophysiological cascade of **Anisatin** toxicity from ingestion to effect.

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References

- 1. Anisatin - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitalibrary.org [cabidigitalibrary.org]
- 5. Anisatin, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anisatin modulation of the γ -aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. phytobank.ca [phytobank.ca]
- 10. Anisatin | C₁₅H₂₀O₈ | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Anisatin | C₁₅H₂₀O₈ | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of the neurotoxin anisatin in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of anisatin with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Anisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1215211#chemical-structure-and-properties-of-anisatin\]](https://www.benchchem.com/product/b1215211#chemical-structure-and-properties-of-anisatin)

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